molecular formula C16H20F3N5O B4591208 N-[2-(1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide

N-[2-(1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide

Cat. No.: B4591208
M. Wt: 355.36 g/mol
InChI Key: NBUXYQFYQOFZCD-UHFFFAOYSA-N
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Description

N-[2-(1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide is a useful research compound. Its molecular formula is C16H20F3N5O and its molecular weight is 355.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.16199476 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on similar compounds has illustrated a broad spectrum of synthesis techniques and chemical reactivity that could potentially apply to N-[2-(1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide. For instance, studies have shown the synthesis of β-substituted-α,β-unsaturated amides via β-lithiations of carboxamides, highlighting methods that could be relevant for manipulating the pyrazole-based structures (Katritzky, Szajda, & Lam, 1993). Similarly, the creation of novel pyrazoline and pyrazole derivatives through the reaction with α,β-unsaturated ketones offers insights into functional group transformations that might be applicable (Hassan, 2013).

Potential Biological Activities

While explicitly avoiding the context of drug use and dosage, research on analogs provides a window into the possible biological relevance of the compound . For example, celecoxib derivatives have been synthesized and characterized for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, suggesting the potential utility of similar compounds in diverse therapeutic areas (Küçükgüzel et al., 2013). Additionally, the synthesis of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring and their antimicrobial evaluation point towards the compound's possible utility in addressing microbial infections (Farag, Kheder, & Mabkhot, 2009).

Advanced Material Applications

Research also explores the utility of pyrazole and pyrazolyl compounds in the synthesis of advanced materials and their fixation of small molecules, such as carbon dioxide. For example, the fixation of carbon dioxide and related small molecules by a bifunctional frustrated pyrazolylborane Lewis pair demonstrates the potential environmental applications of pyrazolyl compounds in carbon capture technologies (Theuergarten et al., 2012).

Properties

IUPAC Name

N-(2-pyrazol-1-ylethyl)-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O/c1-2-12(15(25)20-8-10-23-9-4-7-21-23)24-13-6-3-5-11(13)14(22-24)16(17,18)19/h4,7,9,12H,2-3,5-6,8,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUXYQFYQOFZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCN1C=CC=N1)N2C3=C(CCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide
Reactant of Route 3
Reactant of Route 3
N-[2-(1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide
Reactant of Route 4
Reactant of Route 4
N-[2-(1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide
Reactant of Route 5
Reactant of Route 5
N-[2-(1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide
Reactant of Route 6
Reactant of Route 6
N-[2-(1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.